molecular formula C11H11N3O B13111489 3-Methyl-4-(2-pyrazinyloxy)aniline CAS No. 871020-30-3

3-Methyl-4-(2-pyrazinyloxy)aniline

Cat. No.: B13111489
CAS No.: 871020-30-3
M. Wt: 201.22 g/mol
InChI Key: MPOWTSRUNYPBIQ-UHFFFAOYSA-N
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Description

3-methyl-4-(pyrazin-2-yloxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a pyrazin-2-yloxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(pyrazin-2-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-methyl-4-chloroaniline with pyrazin-2-ol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of 3-methyl-4-(pyrazin-2-yloxy)aniline .

Industrial Production Methods

Industrial production of 3-methyl-4-(pyrazin-2-yloxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(pyrazin-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-methyl-4-(pyrazin-2-yloxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-(pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(pyrazin-2-yloxy)aniline
  • 3-methyl-4-(pyrazin-2-yloxy)phenol
  • 3-methyl-4-(pyrazin-2-yloxy)benzoic acid

Uniqueness

3-methyl-4-(pyrazin-2-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

871020-30-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-methyl-4-pyrazin-2-yloxyaniline

InChI

InChI=1S/C11H11N3O/c1-8-6-9(12)2-3-10(8)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3

InChI Key

MPOWTSRUNYPBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=NC=CN=C2

Origin of Product

United States

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